molecular formula C11H18N2O2 B11779470 Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11779470
M. Wt: 210.27 g/mol
InChI Key: HBBBPJPTWVCNOD-UHFFFAOYSA-N
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Description

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups .

Scientific Research Applications

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where tailored properties are required .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-butyl-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3

InChI Key

HBBBPJPTWVCNOD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC(=C1C)C(=O)OCC

Origin of Product

United States

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